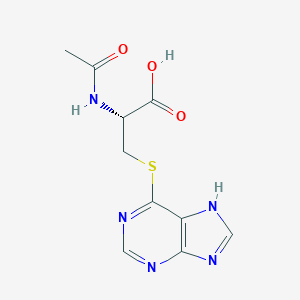
S-(6-Purinyl)-N-acetylcysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(6-Purinyl)-N-acetylcysteine is a compound that combines the properties of N-acetylcysteine and purine derivatives. It is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is particularly interesting due to its unique structure, which allows it to participate in a variety of chemical reactions and biological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-(6-Purinyl)-N-acetylcysteine typically involves the reaction of N-acetylcysteine with a purine derivative. One common method is to react N-acetylcysteine with 6-chloropurine in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. Purification steps such as crystallization or chromatography may be employed to obtain the final product in a pure form.
Análisis De Reacciones Químicas
Types of Reactions: S-(6-Purinyl)-N-acetylcysteine can undergo various types of chemical reactions, including:
Oxidation: The thiol group in the cysteine moiety can be oxidized to form disulfides.
Reduction: The compound can be reduced under specific conditions to yield the corresponding thiol.
Substitution: The purine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed:
Oxidation: Disulfide derivatives.
Reduction: Free thiol forms.
Substitution: Various substituted purine derivatives.
Aplicaciones Científicas De Investigación
Chemical Properties and Mechanism of Action
S-(6-Purinyl)-N-acetylcysteine is a derivative of N-acetylcysteine (NAC), which is known for its antioxidant properties. The compound features a purinyl group that enhances its bioactivity and selectivity towards certain biological targets. The mechanism of action primarily involves the modulation of oxidative stress and inflammatory pathways, similar to NAC. It acts by:
- Increasing Glutathione Levels : S-6-PAC can enhance the intracellular concentration of glutathione (GSH), a critical antioxidant that protects cells from oxidative damage .
- Reducing Inflammatory Cytokines : The compound has been shown to lower levels of pro-inflammatory cytokines such as TNF-α and IL-6, potentially through inhibition of the NF-κB pathway .
Antioxidant Properties
S-6-PAC exhibits significant antioxidant capabilities, making it a candidate for treating conditions characterized by oxidative stress. Research indicates that it may be effective in:
- Neuroprotection : Studies suggest that S-6-PAC can mitigate neuronal damage induced by oxidative stress, potentially benefiting conditions like Alzheimer's disease and other neurodegenerative disorders .
- Liver Protection : Similar to NAC, S-6-PAC may offer protective effects against liver injury by reducing oxidative stress and inflammation .
Respiratory Conditions
The compound may also play a role in managing respiratory diseases:
- Chronic Obstructive Pulmonary Disease (COPD) : Preliminary studies indicate that S-6-PAC could reduce oxidative damage in lung tissues, improving outcomes for patients with COPD .
- Acute Lung Injury : Research shows that S-6-PAC can ameliorate lung injury caused by endotoxins, suggesting its potential use in acute respiratory distress syndrome (ARDS) .
Cancer Therapy
The purinyl moiety in S-6-PAC may enhance its efficacy in cancer treatment:
- Synergistic Effects with Chemotherapy : There is emerging evidence that S-6-PAC could enhance the effectiveness of certain chemotherapeutic agents by reducing side effects associated with oxidative stress during cancer treatment .
Case Studies and Clinical Trials
Several studies have explored the clinical applications of this compound:
Mecanismo De Acción
The mechanism of action of S-(6-Purinyl)-N-acetylcysteine involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The thiol group in the cysteine moiety can scavenge reactive oxygen species, thereby protecting cells from oxidative damage.
Signal Transduction: The purine derivative can modulate signaling pathways by interacting with specific receptors or enzymes.
Protein Modification: The compound can form covalent bonds with proteins, leading to changes in their function and activity.
Comparación Con Compuestos Similares
S-(6-Purinyl)-N-acetylcysteine can be compared with other similar compounds such as:
N-Acetyl-L-cysteine: Known for its antioxidant properties and use in treating acetaminophen overdose.
6-Mercaptopurine: A purine analog used in the treatment of leukemia.
S-Adenosyl-L-methionine: A compound involved in methylation reactions in the body.
Uniqueness: this compound is unique due to its combined properties of N-acetylcysteine and purine derivatives, allowing it to participate in a wide range of chemical and biological processes.
Propiedades
Número CAS |
136039-99-1 |
|---|---|
Fórmula molecular |
C10H11N5O3S |
Peso molecular |
281.29 g/mol |
Nombre IUPAC |
(2R)-2-acetamido-3-(7H-purin-6-ylsulfanyl)propanoic acid |
InChI |
InChI=1S/C10H11N5O3S/c1-5(16)15-6(10(17)18)2-19-9-7-8(12-3-11-7)13-4-14-9/h3-4,6H,2H2,1H3,(H,15,16)(H,17,18)(H,11,12,13,14)/t6-/m0/s1 |
Clave InChI |
JNURDKXJPBZZGO-LURJTMIESA-N |
SMILES |
CC(=O)NC(CSC1=NC=NC2=C1NC=N2)C(=O)O |
SMILES isomérico |
CC(=O)N[C@@H](CSC1=NC=NC2=C1NC=N2)C(=O)O |
SMILES canónico |
CC(=O)NC(CSC1=NC=NC2=C1NC=N2)C(=O)O |
Sinónimos |
S-(6-purinyl)-N-acetylcysteine S-NAPC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















